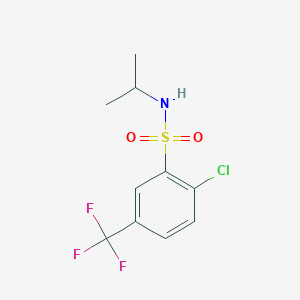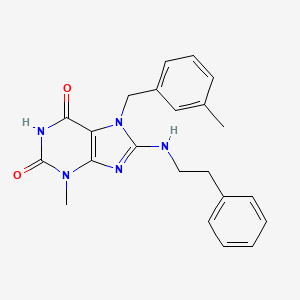![molecular formula C17H23N3O5 B2552002 ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate CAS No. 1903084-71-8](/img/structure/B2552002.png)
ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine ring, and an oxolane moiety
Métodos De Preparación
The synthesis of ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the oxolane moiety: This step involves the reaction of the pyridine derivative with an oxolane-containing reagent under specific conditions.
Formation of the piperazine ring: This can be done through a cyclization reaction involving the pyridine-oxolane intermediate.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Análisis De Reacciones Químicas
Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: This compound features a pyrazolo ring instead of a piperazine ring, leading to different chemical properties and applications.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-2-24-17(22)20-8-6-19(7-9-20)16(21)13-3-4-15(18-11-13)25-14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIWBOFSQKJRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)


![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)


![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)

![2-[(3-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2551929.png)

![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2551936.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2551938.png)

